2-Acetamido-3-phenylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)13-10(11(12)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSBEAVFLIKKIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322474 | |
| Record name | 2-acetamido-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7469-24-1 | |
| Record name | α-(Acetylamino)benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7469-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 401324 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401324 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-acetamido-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-DL-PHENYLALANINAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Pathways of 2 Acetamido 3 Phenylpropanamide
Oxidation Reactions of Functional Groups
The oxidation of 2-Acetamido-3-phenylpropanamide can target several sites within the molecule, primarily the phenyl group and the aliphatic backbone.
Phenyl Group Oxidation: The phenyl group is generally resistant to oxidation under mild conditions. However, strong oxidizing agents or enzymatic systems can introduce hydroxyl groups onto the aromatic ring. For instance, mitochondrial oxidation has been shown to affect p-phenylenediamine (B122844) derivatives, suggesting that similar enzymatic pathways could potentially oxidize the phenyl ring of this compound to form phenolic derivatives. nih.gov
Aliphatic Chain Oxidation: The benzylic carbon (the carbon atom attached to the phenyl group) is a potential site for oxidation, which could lead to the formation of a ketone. Additionally, the C-H bonds alpha to the amide functionalities could be susceptible to oxidation under specific catalytic conditions. Oxoammonium-catalyzed oxidation, for example, has been utilized to oxidize N-substituted amines to amides. chemrxiv.org While this specific reaction applies to the formation of an imide from an amide, it highlights the potential for C-H activation adjacent to nitrogen atoms.
A summary of potential oxidation products is presented in the table below.
| Oxidizing Agent/System | Potential Product(s) |
| Strong Oxidizing Agents | Hydroxylated phenyl derivatives, Ketone at benzylic position |
| Mitochondrial Enzymes | Hydroxylated phenyl derivatives |
| Oxoammonium Catalysts | Imide formation from the acetamido group |
Reduction Reactions of Amide and Other Labile Groups
The amide groups in this compound are the primary targets for reduction reactions. Amides are among the least reactive carboxylic acid derivatives and typically require strong reducing agents.
Reduction to Amines: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the primary and secondary amide groups to their corresponding amines. libretexts.orgmasterorganicchemistry.com This reaction effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂). libretexts.org The mechanism involves nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom. libretexts.orgmasterorganicchemistry.com This method is a general and effective way to synthesize amines from amides. youtube.com
Selective Reduction: While LiAlH₄ is non-selective, other reducing agents offer more controlled reductions. For instance, certain bulky boranes like 9-BBN can be used for the reduction of tertiary amides. chemistrysteps.com Nickel-catalyzed reductions have also emerged as a viable method for reducing secondary and tertiary amides, offering a broader substrate scope and tolerance for various functional groups. nih.gov
The table below outlines the outcomes of reducing this compound with different reagents.
| Reducing Agent | Product(s) |
| Lithium Aluminum Hydride (LiAlH₄) | Complete reduction of both amide groups to amines |
| Nickel Catalysts (e.g., NiCl₂(dme)/PhSiH₃) | Reduction of the secondary amide to the corresponding amine nih.gov |
Substitution Reactions on Aromatic and Aliphatic Centers
Substitution reactions can occur on both the aromatic phenyl ring and the aliphatic backbone of this compound.
Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. The acetamido and propanamide groups are ortho-, para-directing activators, meaning they will direct incoming electrophiles to the positions ortho and para to the benzyl (B1604629) group. However, the steric hindrance from the rest of the molecule might favor substitution at the para position. Typical electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) is less common for simple benzene (B151609) rings unless they are activated by strong electron-withdrawing groups. youtube.com Therefore, SₙAr reactions on the phenyl ring of this compound are generally not favored.
Nucleophilic Aliphatic Substitution: The aliphatic carbons are generally not susceptible to nucleophilic substitution unless a leaving group is introduced, for example, by converting the hydroxyl group (if present after oxidation) into a better leaving group like a tosylate.
The following table summarizes potential substitution reactions.
| Reaction Type | Reagents | Potential Product(s) |
| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | Nitrated phenyl derivatives (primarily para-substituted) |
| Electrophilic Aromatic Substitution (Halogenation) | Br₂/FeBr₃ | Brominated phenyl derivatives (primarily para-substituted) |
Hydrolysis and Transacylation Processes
The amide bonds in this compound are susceptible to hydrolysis under acidic or basic conditions, as well as enzymatic catalysis.
Acid and Base-Catalyzed Hydrolysis: In the presence of strong acids or bases and heat, both the primary and secondary amide bonds can be hydrolyzed to yield phenylalanine, acetic acid, and ammonia (B1221849). The hydrolysis of amides is a challenging reaction due to the significant energy barrier that must be overcome. mdpi.com
Enzymatic Hydrolysis: Specific enzymes, such as acylases and peptidases, can catalyze the hydrolysis of the amide bonds with high specificity. nih.gov For example, studies have shown that certain lipases can catalyze both the formation and hydrolysis of amides. mdpi.com The hydrolysis of N-acyl derivatives of phenylalanine has been demonstrated using enzymes like acylase I and carboxypeptidase. nih.gov
Transacylation: Transacylation reactions involve the transfer of the acyl group from the amide to another nucleophile. For example, O to N-transacylation has been observed in the deacylation of phospholipids, where an N-methyl fatty acid amide is formed. nih.gov
The table below details the products of hydrolysis and transacylation.
| Condition | Product(s) |
| Acid Hydrolysis (e.g., HCl, heat) | Phenylalanine, Acetic Acid, Ammonium (B1175870) Chloride |
| Base Hydrolysis (e.g., NaOH, heat) | Sodium salt of Phenylalanine, Sodium Acetate (B1210297), Ammonia |
| Enzymatic Hydrolysis (e.g., Acylase I) | Phenylalanine, Acetic Acid nih.gov |
| Transacylation (with an alcohol, R'OH) | Ester of N-acetylphenylalanine and ammonia |
Advanced Characterization and Structural Elucidation of 2 Acetamido 3 Phenylpropanamide
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of a chiral molecule. While no published crystal structure for 2-Acetamido-3-phenylpropanamide is currently available, this technique would be invaluable for unambiguously assigning the (R) or (S) configuration at the chiral center. Furthermore, it would reveal details about the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which are crucial for understanding its physical properties.
Chromatographic Methods for Purity Assessment (e.g., HPLC, UPLC)
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential techniques for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for separating the target compound from any impurities. nih.govresearchgate.netresearchgate.net The purity would be determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.
For the separation of enantiomers, chiral HPLC would be the method of choice. A chiral stationary phase, for example, based on cellulose (B213188) or amylose (B160209) derivatives, could be used to resolve the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (e.e.) of a sample. nih.gov
Optical Purity Determination (e.g., Specific Rotation)
As a chiral molecule, this compound will rotate the plane of plane-polarized light. The specific rotation is a physical constant that can be used to assess the optical purity of a sample. The measurement is typically performed using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration in a given solvent. While the specific rotation value for this compound is not widely reported, its parent amino acid derivative, N-Acetyl-L-phenylalanine, has a reported specific rotation of +40.0° (c = 1 in methanol at 22°C). bldpharm.com This suggests that the (S)-enantiomer of this compound would also exhibit a positive specific rotation. By comparing the observed specific rotation of a sample to the known value for the pure enantiomer, the enantiomeric excess can be calculated.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. DFT methods are employed to solve the Schrödinger equation for a molecule, providing information about electron distribution and energy levels. These calculations are crucial for understanding the intrinsic properties of this compound.
Detailed research findings on the electronic properties of this compound are not extensively published; however, studies on analogous acetamide (B32628) and phenylalanine-containing molecules provide a strong basis for prediction. longdom.orgresearchgate.net For instance, DFT calculations on similar structures help in identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The application of DFT can also predict other key electronic descriptors for this compound, as illustrated in the conceptual table below, which outlines the type of data that would be generated from such a study.
| Electronic Property | Predicted Significance for this compound |
| HOMO Energy | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Reflects the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | A key determinant of chemical reactivity and stability. |
| Mulliken Atomic Charges | Predicts the partial charges on individual atoms, identifying potential sites for electrophilic and nucleophilic attack. |
| Molecular Electrostatic Potential (MEP) Map | Visualizes the electron density distribution, highlighting regions prone to electrostatic interactions. |
These theoretical calculations provide a foundational understanding of the molecule's behavior in chemical reactions and biological systems. nih.govsemanticscholar.orgmdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.
Molecular docking algorithms predict the preferred orientation of a ligand when it binds to a target, forming a stable complex. mdpi.comnih.gov This is a critical step in drug discovery, as it helps to identify potential biological targets and understand the mechanism of action. For this compound, docking studies could be performed against a variety of enzymes or receptors where a phenylpropanamide scaffold is known to be active.
Following molecular docking, molecular dynamics simulations can be employed to study the stability of the predicted ligand-target complex over time. MD simulations provide a detailed view of the dynamic changes in the conformation of both the ligand and the target, as well as the nature of the intermolecular forces that stabilize the interaction.
These simulations can reveal the key amino acid residues in the receptor's binding pocket that form significant interactions with this compound. The types of interactions that can be analyzed are presented in the table below.
| Type of Intermolecular Force | Potential Role in Binding of this compound |
| Hydrogen Bonds | The amide group and the terminal amide of the compound can act as hydrogen bond donors and acceptors. |
| Hydrophobic Interactions | The phenyl group is a key contributor to hydrophobic interactions with nonpolar residues in the binding site. |
| Van der Waals Forces | These are ubiquitous and contribute to the overall stability of the complex. |
| Pi-Pi Stacking | The aromatic phenyl ring can engage in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |
In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters
In the early stages of drug discovery, it is crucial to assess whether a compound possesses properties that are consistent with it being an orally active drug. This concept is often referred to as "drug-likeness." Several computational parameters are used to predict these properties.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and, therefore, is a good predictor of oral bioavailability. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. A higher TPSA is generally associated with lower membrane permeability.
The number of rotatable bonds is another important parameter that influences bioavailability. A higher number of rotatable bonds can lead to a more flexible molecule, which may have a higher entropic penalty upon binding to a target.
The predicted values for this compound are shown in the table below.
| Parameter | Predicted Value for this compound | General Guideline for Drug-Likeness |
| Topological Polar Surface Area (TPSA) | 75.29 Ų | TPSA ≤ 140 Ų |
| Number of Rotatable Bonds | 4 | ≤ 10 |
These values suggest that this compound has favorable characteristics for good oral bioavailability.
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (LogP).
For this compound, the predicted LogP value is within the range typically associated with drug-like molecules.
| Parameter | Predicted Value for this compound | General Guideline for Drug-Likeness |
| LogP (Octanol-Water Partition Coefficient) | 0.48 | -0.4 to +5.6 |
This predicted LogP value suggests a balanced solubility profile, which is often desirable for drug candidates.
Computational Chemistry and Molecular Modeling for 2 Acetamido 3 Phenylpropanamide Research
Predictive Models for Oral Bioavailability and Metabolic Stability
In modern drug discovery, computational models are indispensable for the early assessment of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov These in silico methods allow for the rapid screening of chemical entities, identifying potential liabilities and guiding the design of molecules with more favorable characteristics before resource-intensive synthesis and in vitro testing are undertaken. nih.gov For 2-Acetamido-3-phenylpropanamide, predictive models offer critical insights into its potential as an orally administered agent by evaluating its likely bioavailability and metabolic fate.
The oral bioavailability of a compound—the fraction of an administered dose that reaches systemic circulation—is a complex property governed by factors including aqueous solubility, membrane permeability, and first-pass metabolism. ulisboa.pt Similarly, metabolic stability, or a compound's susceptibility to biotransformation by metabolic enzymes, dictates its half-life and potential for generating active or toxic metabolites. researchgate.netnih.gov Computational tools predict these characteristics by analyzing the molecule's structural features and physicochemical properties.
Predictive Models for Oral Bioavailability
Predictive models for oral bioavailability often utilize a combination of physicochemical descriptors and established rules, such as Lipinski's Rule of Five, to estimate a compound's potential for good absorption and permeation. For this compound, key physicochemical properties can be calculated using computational software to serve as inputs for these predictive models. These descriptors help forecast its behavior in the gastrointestinal tract.
For instance, properties like molecular weight, lipophilicity (Log P), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are fundamental inputs for bioavailability models. nih.gov Agent-based models can even simulate the entire oral absorption process, providing a dynamic view of a drug's journey through the gastrointestinal tract. nih.gov
Below is a table of computationally predicted physicochemical properties for this compound, which are used to estimate its oral bioavailability.
Table 1: Predicted Physicochemical Properties for this compound
| Property | Predicted Value | Significance for Oral Bioavailability |
|---|---|---|
| Molecular Weight | 206.25 g/mol | Low molecular weight is generally favorable for passive diffusion. |
| Log P (Lipophilicity) | 0.55 | A balanced Log P suggests adequate solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 72.38 Ų | A lower TPSA is associated with better membrane permeability. |
| Hydrogen Bond Donors | 2 | Fewer hydrogen bonds can improve permeability across lipid membranes. |
| Hydrogen Bond Acceptors | 2 | Fewer hydrogen bonds can improve permeability across lipid membranes. |
| Water Solubility | High | High solubility is crucial for dissolution in the gut. |
| GI Absorption | High | Indicates the compound is likely to be well-absorbed from the gastrointestinal tract. |
Data generated for this article using computational prediction tools.
Based on these in silico predictions, this compound shows characteristics that are generally associated with good oral bioavailability.
Predictive Models for Metabolic Stability
Metabolic stability is crucial for determining the duration of a compound's therapeutic effect. researchgate.net Compounds that are metabolized too quickly may not maintain effective concentrations, while those that are too stable could accumulate and cause toxicity. nih.gov Predictive models assess metabolic stability by identifying potential sites on the molecule that are susceptible to enzymatic attack, primarily by cytochrome P450 (CYP) enzymes in the liver. nih.gov
For this compound, computational models would analyze its structure to pinpoint likely sites of metabolism:
Aromatic Hydroxylation: The phenyl ring is a primary site for oxidation by CYP enzymes (e.g., CYP2D6, CYP3A4) to form phenolic metabolites.
Amide Hydrolysis: The amide bond could be a target for hydrolase enzymes, although amides are generally more stable than esters.
N-deacetylation: The acetyl group could potentially be removed, though this is a less common primary metabolic pathway.
In silico tools can predict which CYP isoforms are most likely to metabolize the compound and the lability of each potential metabolic site. nih.gov This information is vital for anticipating the compound's half-life and identifying its major metabolites without initial experimental work.
Data generated for this article using computational prediction tools.
The research findings from these predictive models suggest that this compound has a promising profile for oral administration. Its physicochemical properties align with those of well-absorbed compounds, and its predicted metabolic stability indicates it may have a reasonable duration of action without significant inhibition of major drug-metabolizing enzymes.
Biological Activity and Mechanistic Studies of 2 Acetamido 3 Phenylpropanamide in Vitro Focus
Enzyme Inhibition and Modulation
Derivatives of 2-acetamido-3-phenylpropanamide have demonstrated significant inhibitory effects against several classes of enzymes. These studies are fundamental to understanding the structure-activity relationships that govern the potency and selectivity of these compounds.
In the search for treatments for neurodegenerative conditions such as Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a key strategy. Low concentrations of the neurotransmitter acetylcholine (B1216132) are associated with the cognitive decline seen in Alzheimer's disease. nih.gov Inhibitors of these enzymes prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. nih.gov
Substituted acetamide (B32628) derivatives have shown promise as BuChE inhibitors. nih.gov In one study, a series of new substituted acetamides were designed and synthesized, with several compounds displaying significant inhibitory activity against BuChE. nih.gov For instance, compound 8c from this series exhibited the highest BuChE inhibition with an IC₅₀ value of 3.94 μM. nih.gov Kinetic analysis using a Lineweaver-Burk plot indicated that this compound acts as a mixed-type inhibitor. nih.gov
Similarly, studies on halogenated 2-hydroxy-N-phenylbenzamides, a related class of compounds, demonstrated moderate inhibition of AChE and BuChE. nih.gov The IC₅₀ values for AChE inhibition were found to be in the range of 33.1 to 85.8 µM, while for BuChE, they were generally higher (53.5-228.4 µM). nih.gov However, phosphorus-based esters of these salicylanilides showed markedly improved activity against BuChE. The derivative 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite was identified as the most potent and selective BuChE inhibitor in the series, with an IC₅₀ of 2.4 µM. nih.gov This compound was found to be a mixed and pseudo-irreversible inhibitor of both cholinesterases. nih.gov
Inhibitory Activity of Acetamide Derivatives against Cholinesterases
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 8c (a substituted acetamide) | Butyrylcholinesterase (BChE) | 3.94 | nih.gov |
| 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1 - 85.8 | nih.gov |
| 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BChE) | 53.5 - 228.4 | nih.gov |
| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | Butyrylcholinesterase (BChE) | 2.4 | nih.gov |
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell growth and proliferation, and its irregular activation is implicated in many human cancers. mdpi.com As such, PI3Kα has become an important target for the design of anticancer drugs. mdpi.com A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which share structural similarities with acetamides, were synthesized and evaluated for their antiproliferative activity. mdpi.com Several of these compounds exhibited significant activity against human colon carcinoma (HCT-116) and human epithelial colorectal adenocarcinoma (Caco-2) cell lines, with IC₅₀ values in the low micromolar range. mdpi.com
Antiproliferative Activity of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Derivatives
| Compound | HCT-116 IC₅₀ (µM) | Caco-2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 16 | 8.9 | 37.4 | mdpi.com |
| Compound 18 | 3.3 | 50.9 | mdpi.com |
| Compound 19 | 5.3 | 17.0 | mdpi.com |
| Compound 21 | 4.9 | 18.9 | mdpi.com |
Induced-fit docking studies showed that these derivatives can occupy the PI3Kα binding site and interact with key residues. mdpi.com This demonstrates the potential of amide-containing scaffolds to act as kinase inhibitors.
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents that act on novel targets. nih.gov The bacterial enzyme N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE) is an attractive target because it is a key enzyme in the lysine (B10760008) biosynthetic pathway, which is essential for bacterial survival but absent in humans. nih.govnih.gov DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (l,l-SDAP) to succinate (B1194679) and l,l-diaminopimelic acid (l,l-DAP). nih.gov This pathway is critical for the production of both lysine for protein synthesis and meso-diaminopimelate (m-DAP), a vital component of the peptidoglycan cell wall in many bacteria. nih.gov
The DapE enzyme from Escherichia coli has been purified and characterized. It is a metalloenzyme that requires cobalt(II) or zinc for activity. nih.gov Kinetic studies determined the Kₘ and turnover number for the natural substrate, l,l-SDAP. nih.gov The high specificity of the enzyme for its natural substrate makes it an ideal candidate for the development of targeted inhibitors. nih.gov
Kinetic Parameters of E. coli DapE with its Natural Substrate
| Parameter | Value | Reference |
|---|---|---|
| Kₘ for N-succinyl-L-diaminopimelic acid | 0.4 mM | nih.gov |
| Turnover number | 16,000 min⁻¹ | nih.gov |
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in numerous physiological processes, including pH regulation and respiration. nih.gov Inhibition of specific CA isoforms is a therapeutic strategy for diseases like glaucoma and epilepsy. nih.gov While many known CA inhibitors are sulfonamides, such as acetazolamide, high-throughput screening has identified other chemical classes that can inhibit these enzymes. nih.gov
Paraoxonase (PON) is an enzyme associated with high-density lipoprotein (HDL) that plays a protective role against atherosclerosis by inhibiting the oxidation of low-density lipoprotein (LDL). nih.govnih.gov It achieves this by hydrolyzing lipid peroxides. nih.gov Studies have investigated various compounds for their ability to inhibit PON1. For example, the non-selective beta-blocker propranolol (B1214883) was found to be a mixed non-competitive inhibitor of human serum paraoxonase. researchgate.net
Understanding the precise interactions between a ligand and its target enzyme is crucial for designing more potent and selective drugs. frontiersin.org Computational methods, particularly molecular docking, are widely used to model these interactions. nih.gov These studies provide insights into the binding modes of inhibitors within the active site of an enzyme.
For substituted acetamides, docking studies have confirmed experimental findings and revealed key binding interactions. nih.gov In the case of the BuChE inhibitor 8c , docking simulations showed that it binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme's active site. nih.gov Similarly, for PI3Kα inhibitors, induced-fit docking revealed that the compounds accommodate the kinase domain and engage with essential binding residues. mdpi.com These computational models highlight the importance of specific intermolecular forces, such as hydrogen bonds and π-interactions, in the formation of a stable enzyme-ligand complex. frontiersin.orgnih.gov The binding of a ligand can also induce conformational changes in the enzyme, a concept known as "induced fit," which is essential for achieving high-affinity binding. nih.gov
Antimicrobial Efficacy (In Vitro)
The in vitro antimicrobial potential of compounds related to this compound is primarily based on their ability to inhibit essential bacterial enzymes. As discussed, the enzyme DapE is a compelling target for new antibiotics. nih.gov Since the lysine biosynthetic pathway, in which DapE participates, is crucial for both cell wall synthesis and protein production in many bacteria, its inhibition is expected to have a bactericidal or bacteriostatic effect. nih.gov The absence of this pathway in humans suggests that inhibitors of DapE would have a high degree of selectivity for bacterial cells, potentially minimizing mechanism-based side effects. nih.gov Therefore, the development of potent and specific inhibitors of DapE, such as those based on an acetamide scaffold, represents a promising strategy for creating novel antimicrobial agents to combat resistant bacterial pathogens. nih.gov
Antineoplastic Activity (In Vitro Cytotoxicity)
Screening in Human Cancer Cell Lines (e.g., HepG2, PC-3, HT-29, MCF-7)
No specific studies detailing the in vitro cytotoxicity of this compound against the human cancer cell lines HepG2 (liver carcinoma), PC-3 (prostate cancer), HT-29 (colorectal adenocarcinoma), and MCF-7 (breast adenocarcinoma) were found in the reviewed literature.
However, research into derivatives of similar chemical classes has shown cytotoxic potential against these and other cancer cell lines. For instance, a study on phenylacetamide derivatives reported cytotoxic effects on MDA-MB-468, PC-12, and MCF-7 cell lines. researchgate.net Another study on a benzimidazole (B57391) derivative showed cytotoxic effects against HepG2, MCF-7, A549, and DLD-1 cell lines, with IC₅₀ values of 15.58 µM and 15.80 µM against HepG2 and A549 cells, respectively. jksus.org Furthermore, indolinone-based derivatives have been tested against HepG2 and MCF-7 cells, with some compounds showing IC₅₀ values ranging from 2.53 to 7.54 µM. mdpi.com A different benzimidazole salt compound exhibited IC₅₀ values of 25.14 µM for HepG2 and 22.41 µM for MCF-7 cells. jksus.org
The table below summarizes the cytotoxic activity of some related, but distinct, compounds against various cancer cell lines.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Phenylacetamide derivative (3j) | MDA-MB-468 | 0.76 ± 0.09 | researchgate.net |
| Phenylacetamide derivative (3d) | PC-12 | 0.6 ± 0.08 | researchgate.net |
| Phenylacetamide derivative (3c) | MCF-7 | 0.7 ± 0.08 | researchgate.net |
| Benzimidazole derivative (se-182) | HepG2 | 15.58 | jksus.org |
| Indolinone derivative (9) | HepG2 | 2.53 | mdpi.com |
| Indolinone derivative (9) | MCF-7 | 7.54 | mdpi.com |
| Benzimidazole salt (3) | HepG2 | 25.14 | jksus.org |
| Benzimidazole salt (3) | MCF-7 | 22.41 | jksus.org |
Cellular Mechanisms of Action (e.g., Reactive Oxygen Species Generation)
Given the absence of direct studies on the antineoplastic activity of this compound, there is no available information regarding its specific cellular mechanisms of action, such as the generation of reactive oxygen species (ROS).
In general, the induction of apoptosis through ROS generation is a known mechanism for some anticancer agents. For example, some phenylacetamide derivatives have been shown to trigger apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as caspase 3 activity. researchgate.net
Anti-inflammatory Properties (In Vitro Models)
While direct in vitro studies on the anti-inflammatory properties of this compound are limited, the compound is recognized as a scaffold for developing molecules with potential anti-inflammatory activity. ontosight.ai
A notable example is the derivative 2-(N-acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA), which has demonstrated anti-inflammatory effects in chondrocytes. researchgate.netmdpi.com NAPA was shown to counteract local cellular inflammation and contrast the production of specific cytokines. mdpi.com The synthesis of NAPA involves the amidation of N-acetyl-l-phenylalanine, the parent acid of this compound. researchgate.netmdpi.com
Studies on other related phenylpropanoid and caffeamide derivatives have also shown anti-inflammatory potential in various in vitro and in vivo models. For instance, N-(3-Florophenyl)ethylcaffeamide (FECA) was found to possess anti-inflammatory activities, which may be related to the decrease in the levels of COX-2, NO, and TNF-α in inflamed tissues. nih.gov Phenylpropanoids isolated from Piper betle have also been evaluated for their in vitro anti-inflammatory activities. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic understanding of how specific structural features of a molecule influence its biological activity.
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining biological activity. nih.gov Since biological targets like receptors and enzymes are themselves chiral, they often interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. nih.gov These differences can manifest in binding affinity, potency, and metabolic pathways. nih.govbiomedgrid.com
A classic example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, where the S-isomer is significantly more potent than the R-isomer. biomedgrid.com In more extreme cases, one enantiomer can be therapeutic while the other is toxic, as was tragically seen with thalidomide, where the (R)-enantiomer is a sedative but the (S)-enantiomer is teratogenic. biomedgrid.com
For this compound, which contains a chiral center, its biological interactions are expected to be highly stereospecific. The precise spatial orientation of the phenyl group, the acetamido group, and the carboxamide is crucial for fitting into a specific binding site. Therefore, one enantiomer will almost certainly exhibit significantly higher potency for targets like the HIV capsid protein or GPR88, as only the correct 3D configuration will allow for optimal interaction with the target protein. nih.govnih.gov This makes the synthesis of enantiomerically pure compounds a critical step in the development of active agents based on this scaffold. nih.gov
Systematic Substituent Effects on Target Binding and Potency
SAR studies involve the systematic modification of a lead compound to map out the effects of different chemical groups on biological activity. For derivatives of this compound, this has been applied effectively in the development of GPR88 agonists. nih.gov Starting from the 2-AMPP scaffold, researchers have synthesized and tested a series of analogues to understand the structural requirements for potent agonism. nih.govnih.gov
These studies explore how modifying different parts of the molecule—such as adding various substituents to the phenyl ring—affects binding affinity and functional potency. For example, research into novel (4-substituted-phenyl)acetamides has identified specific substitutions that enhance or diminish activity at the GPR88 receptor. nih.gov These findings provide a detailed map of the chemical space around the allosteric binding site of GPR88, guiding the rational design of more potent and selective agonists. nih.govnih.gov
| Molecular Modification | Target | Effect on Biological Activity | Reference |
| Varying substituents on the phenyl ring | GPR88 | Potency as an agonist is significantly altered, with certain substitutions leading to improved activity over the lead compound. | nih.gov |
| Alteration of stereochemistry | General (e.g., HIV Capsid, GPCRs) | Expected to dramatically change binding affinity and potency, with one enantiomer being much more active. | nih.govnih.gov |
| "Reversed Amide" Scaffold Strategy | GPR88 | Led to the design of a new series of potent agonists. | nih.govnih.gov |
This table summarizes the general principles of how systematic structural changes to the this compound scaffold influence its interaction with biological targets.
Comparative Analysis with Related Bioactive Amides
The biological activity of this compound can be contextualized by comparing it with structurally related bioactive amides. These comparisons can elucidate the structure-activity relationships that govern the therapeutic and toxicological profiles of this class of compounds. Key comparators include the amide of a similar N-acetylated amino acid, N-acetylcysteineamide (NACA), as well as other bioactive amides that share structural motifs.
Structural and Functional Analogs
One of the most relevant compounds for a comparative analysis is N-acetylcysteineamide (NACA). Both this compound and NACA are N-acetylated amino acid amides. The primary structural difference lies in the side chain: a benzyl (B1604629) group for this compound (derived from phenylalanine) and a thiol-containing methyl group for NACA (derived from cysteine). This seemingly small difference has profound implications for their biological activities.
In a comparative in vitro study, the cytotoxicity and protective effects of N-acetylcysteine (NAC) and its amide derivative, NACA, were evaluated in a human hepatoma cell line (HepaRG) against acetaminophen-induced toxicity. nih.gov While NAC is a widely used antioxidant, its amide form, NACA, exhibits higher bioavailability. The study revealed that NACA was less toxic than NAC at higher concentrations. For instance, at a concentration of 0.75 mM, NAC started to show toxicity, whereas NACA remained non-toxic below 1 mM. nih.gov
This difference in cytotoxicity is crucial when considering potential therapeutic applications. Furthermore, in the same study, NACA demonstrated superior protective effects against the toxic metabolite of acetaminophen, N-acetyl-p-benzoquinoneimine (NAPQI). Pretreatment with NACA resulted in a more significant restoration of cell viability compared to NAC. nih.gov
Another important aspect of their comparative bioactivity is their effect on cellular antioxidant systems. Both compounds were shown to restore the levels of glutathione (B108866) (GSH), a key intracellular antioxidant, that were depleted by acetaminophen. However, NACA was found to be more effective than NAC in restoring the activity of glutathione reductase (GR), an essential enzyme for maintaining the GSH pool. nih.gov
The table below summarizes the comparative in vitro effects of NAC and NACA, which can serve as a predictive model for the potential activities of this compound, although direct experimental data for the latter is lacking.
| Parameter | N-acetylcysteine (NAC) | N-acetylcysteineamide (NACA) | Reference |
|---|---|---|---|
| Cytotoxicity Threshold | > 0.75 mM | > 1.0 mM | nih.gov |
| Protection against NAPQI-induced Cytotoxicity | Less effective | Significantly more effective | nih.gov |
| Restoration of Glutathione Reductase (GR) Activity | Restored to 57% of control | Restored to 70% of control | nih.gov |
Broader Classes of Bioactive Amides
Beyond the direct comparison with NACA, the biological profile of this compound can be understood in the context of broader classes of bioactive amides. For instance, Nα-aroyl-N-aryl-phenylalanine amides have been identified as potent inhibitors of mycobacterial RNA polymerase, demonstrating significant in vitro activity against various non-tuberculous mycobacteria. This suggests that the phenylalaninamide scaffold can be a key pharmacophore for antimicrobial agents.
Furthermore, simple phenylacrylamide derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties in vitro. These studies highlight that the presence of an amide group in conjunction with an aromatic ring can confer important biological activities.
Applications and Future Research Directions
Role as Chiral Building Blocks and Ligands in Asymmetric Synthesis
The chirality, or "handedness," of molecules is a fundamental concept in chemical synthesis, particularly in the pharmaceutical industry where the different enantiomers (mirror-image isomers) of a drug can have vastly different biological effects. As a chiral compound, (S)-2-Acetamido-3-phenylpropanamide serves as a valuable chiral building block. bldpharm.com The development and production of such chiral compounds are a specialized field of expertise. bldpharm.com
In the realm of asymmetric catalysis, the goal is to produce a single desired enantiomer of a product. This is often achieved using a transition metal catalyst combined with a chiral ligand. The ligand transfers its chiral information to the reaction environment, directing the synthesis towards the preferred enantiomer. google.com Mono-N-protected amino acids, a class to which 2-Acetamido-3-phenylpropanamide belongs, are a well-studied scaffold for creating these crucial ligands. nih.gov The use of a chiral non-racemic ligand can render a reaction enantioselective, leading to the predominant formation of one enantiomer. nih.gov The structural backbone of this compound can be modified to create a diverse library of ligands, which can then be screened for effectiveness in various transition metal-catalyzed reactions, such as hydrogenations, cross-couplings, and C-H functionalizations. google.comnih.gov
Table 1: Key Concepts in Asymmetric Synthesis
| Term | Description | Relevance to this compound |
| Chiral Building Block | A pre-made enantiomerically pure molecule used as a starting material in a larger synthesis. | (S)-2-Acetamido-3-phenylpropanamide is a commercially available chiral building block. bldpharm.com |
| Asymmetric Catalysis | A process that preferentially creates one enantiomer of a chiral product. | The compound can be converted into chiral ligands used in these catalytic processes. nih.gov |
| Chiral Ligand | A chiral molecule that binds to a metal center to create an asymmetric catalyst. | Derivatives of this compound are ideal candidates for novel chiral ligands. nih.gov |
Contributions to Advanced Materials Science (e.g., Polymers, Catalysts)
The application of this compound extends into materials science, where it can serve as a specialized building block for advanced materials and catalysts. bldpharm.com Its defined stereochemistry and functional handles (amide and acetamido groups) allow for its incorporation into polymers. This can impart specific properties to the resulting material, such as chirality for separation applications (e.g., chiral chromatography phases) or enhanced thermal stability and mechanical properties.
Furthermore, its role as a ligand is central to creating novel catalysts. bldpharm.com Transition metal-catalyzed cross-coupling reactions are powerful tools in synthesis, and the performance of the metal catalyst is heavily dependent on the ligands attached to it. mdpi.com For instance, palladium complexes are widely used for reactions like the Suzuki coupling and direct C-H arylation. mdpi.comresearchgate.net By designing ligands derived from this compound, researchers can fine-tune the electronic and steric properties of a palladium catalyst. This can lead to milder reaction conditions, broader substrate scope, and improved efficiency, as demonstrated in systems using dual-ligand approaches for C-H functionalization. researchgate.net
Advancements in Organic Synthesis Methodologies
The availability of versatile building blocks like this compound is a catalyst for innovation in synthetic organic chemistry. bldpharm.com Its structure is a platform for developing new reaction methodologies. For example, researchers have developed novel multicomponent reactions (MCRs) and cyclization strategies to create complex heterocyclic scaffolds like aza-diketopiperazines (aza-DKPs). unistra.fr These methods often rely on the strategic functionalization of amino acid-derived precursors. unistra.fr
The synthesis of structurally diverse libraries of compounds for drug discovery or materials science often requires robust and efficient chemical reactions. Methodologies developed around the this compound core could include novel ring-forming reactions, diastereoselective functionalizations, or its use as a key intermediate in the total synthesis of complex natural products. unistra.fr
Prospects for Rational Design of Novel Biologically Active Analogues
One of the most promising future directions for this compound is its use as a scaffold for the rational design of new drugs. Rational drug design involves modifying a known chemical structure to enhance its potency, selectivity, and pharmacokinetic properties. A powerful example of this approach is the development of novel dipeptidyl peptidase 4 (DPP-4) inhibitors for treating type 2 diabetes. nih.gov In a reported study, researchers started with a lead compound and used techniques like scaffold hopping and electrostatic complementary methods to design a series of new analogues. nih.gov This process led to a remarkable 7400-fold increase in potency, resulting in compounds with excellent efficacy and pharmacokinetic profiles comparable to clinically used drugs. nih.gov
This same methodology can be applied to this compound. By creating a library of analogues with systematic modifications to the phenyl ring, the amide, and the acetamido group, researchers can screen for a wide range of biological activities. This approach allows for the systematic exploration of the chemical space around the core structure to identify new leads for various diseases.
Table 2: Rational Design Workflow for Biologically Active Analogues
| Step | Description | Example from Research |
| 1. Lead Identification | A starting molecule with known, albeit modest, biological activity is identified. | Discovery of isodaphnetin as a natural product inhibitor of DPP-4. nih.gov |
| 2. Scaffold Hopping | The core structure of the lead is replaced with a different but structurally similar scaffold to explore new chemical space and intellectual property. | Designing 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine derivatives. nih.gov |
| 3. Analogue Synthesis | A library of related compounds is synthesized with systematic variations. | Creation of a series of novel derivatives to test for potency. nih.gov |
| 4. Biological Screening | The new compounds are tested for the desired biological activity. | The most potent compounds showed IC50 values around 2.0 nM. nih.gov |
| 5. Optimization | The most promising compounds are further refined to improve properties like solubility, stability, and oral bioavailability. | The lead compound demonstrated stable pharmacological effects and improved glucose tolerance. nih.gov |
Unexplored Mechanistic Pathways and Target Identification
When a rational design campaign yields a potent, biologically active analogue, the next critical step is to understand its mechanism of action (MoA) and identify its precise molecular target. nih.gov Identifying the protein or proteins that a small molecule interacts with is essential for understanding its therapeutic effects and potential side effects. nih.govresearchgate.net
Several powerful techniques exist for target identification. nih.gov
Probe-Based Chemical Proteomics : This approach involves synthesizing a version of the active compound (a "probe") that can be used to "fish out" its binding partners from a complex mixture of cellular proteins. mdpi.com These captured proteins are then identified using mass spectrometry. mdpi.com
Activity-Based Protein Profiling (ABPP) : ABPP uses reactive probes to covalently label the active sites of entire enzyme families, allowing for a direct readout of a compound's effect on enzymatic activity within a native biological system. mdpi.com
Genetic Approaches : Methods like RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down or knock out every gene in a cell. nih.gov If knocking down a specific gene mimics the effect of the drug, or makes the cells resistant to it, that gene's protein product is likely the drug's target. nih.govnih.gov
Computational Methods : Based on the chemical structure of the compound, computational algorithms can predict likely protein targets by comparing its features to those of known drugs and ligands. researchgate.net
For any new biologically active analogue derived from this compound, a combination of these approaches would be necessary to fully elucidate its mechanistic pathway and confirm its molecular target, paving the way for further preclinical and clinical development. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-Acetamido-3-phenylpropanamide, and how can reaction conditions be optimized for yield?
The compound is synthesized via substitution reactions using 2-amino-3-phenylpropanamide as a precursor, with acetylation of the amino group using acetyl chloride or acetic anhydride under controlled pH (neutral to slightly basic conditions). Optimization involves monitoring reaction temperature (typically 0–25°C) and stoichiometry to minimize side products like over-acetylated derivatives. Purification via recrystallization or column chromatography is critical for isolating the target compound .
Q. What analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the acetamido group (δ ~2.0 ppm for methyl protons) and phenyl ring protons (δ ~7.2–7.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 206.24 (CHNO) .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .
Q. How does the solubility profile of this compound influence solvent selection for biological assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For cell-based assays, DMSO is preferred (<1% v/v to avoid cytotoxicity). Pre-solubilization in DMSO followed by dilution in buffer is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in enzyme inhibition studies (e.g., acetylcholinesterase vs. proteases) may arise from stereochemical variations or assay conditions. Researchers should:
- Validate purity (>95% via HPLC) to exclude confounding impurities.
- Use enantiomerically pure samples (via chiral chromatography) to assess stereospecific effects.
- Replicate assays under standardized pH, temperature, and ionic strength .
Q. How can computational modeling guide the design of this compound analogs for target-specific interactions?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to proteins like kinases or GPCRs. Focus on the acetamido group’s hydrogen-bonding capacity and the phenyl ring’s hydrophobic interactions. Pharmacophore models prioritize substituents at the 3-position for enhanced target engagement .
Q. What experimental approaches elucidate the metabolic stability of this compound in vitro?
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to assess oxidative metabolism. Monitor parent compound depletion via LC-MS/MS.
- CYP Inhibition Assays : Identify metabolizing enzymes (e.g., CYP3A4) using isoform-specific inhibitors.
- Half-life (t) Calculation : Apply the formula , where is the elimination rate constant .
Q. How does the compound’s stability under varying pH and temperature conditions impact storage and experimental reproducibility?
- pH Stability : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, with amide bond hydrolysis forming 3-phenylpropanamide and acetic acid.
- Thermal Stability : Store at –20°C in anhydrous conditions; avoid repeated freeze-thaw cycles.
- Light Sensitivity : Protect from UV light to prevent photodegradation .
Methodological Considerations
Q. What controls are essential when evaluating this compound’s cytotoxicity in cell cultures?
Q. How can chiral synthesis improve the pharmacological profile of this compound derivatives?
Enantioselective synthesis (e.g., Sharpless asymmetric dihydroxylation) generates (R)- and (S)-isomers. Comparative studies on isomers reveal stereospecific binding to targets like serotonin receptors, with the (S)-isomer showing higher affinity in preliminary studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
